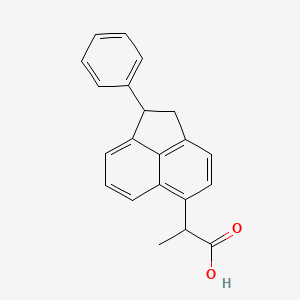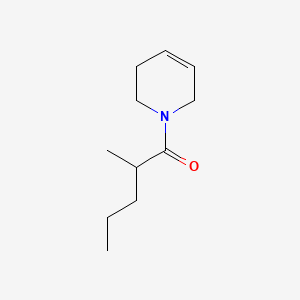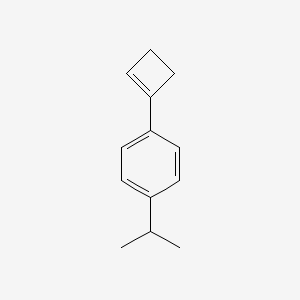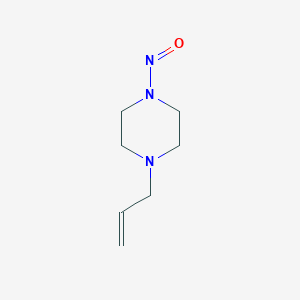![molecular formula C8H13NO2 B13805160 3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) is a compound that belongs to the family of tropane alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of chiral starting materials are likely to be employed to ensure the production of enantiomerically pure compounds .
Analyse Des Réactions Chimiques
Types of Reactions
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Oxa-3-azabicyclo[3.2.1]octane: Used in organic synthesis and has applications in the pharmaceutical and agrochemical industries.
Uniqueness
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) is unique due to its specific structure, which provides additional rigidity and specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-5-9-6-1-2-7(9)4-8(11)3-6/h5-8,11H,1-4H2 |
Clé InChI |
AVOSFSSZSJIGME-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC1N2C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



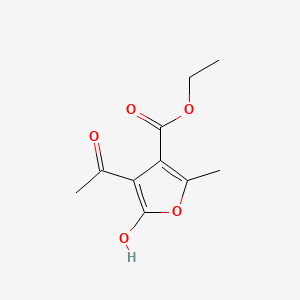
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
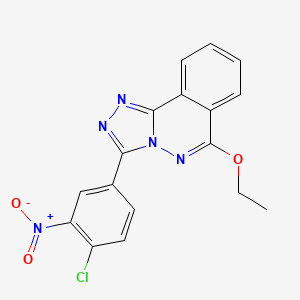
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)

![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
